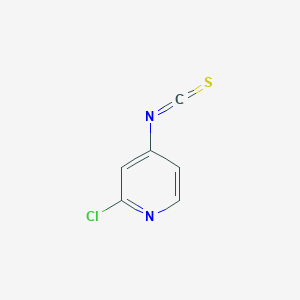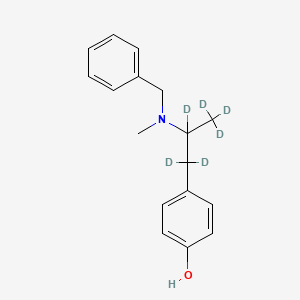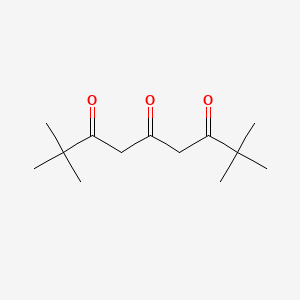![molecular formula C15H10N2O B13447293 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is a complex organic compound that belongs to the class of pyrrolocarbazoles. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a fused pyrrole and carbazole ring system with an aldehyde functional group at the 3-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carboxylic acid.
Reduction: 1,10-Dihydropyrrolo[2,3-a]carbazole-3-methanol.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde has significant applications in various fields:
Mecanismo De Acción
The primary mechanism of action of 1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde involves the inhibition of Pim kinases. These kinases are serine/threonine-specific and play a crucial role in cell survival, proliferation, and migration . By inhibiting these kinases, the compound disrupts various signaling pathways, leading to reduced cancer cell growth and metastasis . Additionally, it affects the phosphorylation of downstream substrates such as Bad, which is involved in apoptotic processes .
Comparación Con Compuestos Similares
Similar Compounds
Staurosporine: Another indolocarbazole with potent kinase inhibitory activity.
Rebeccamycin: A pyrrolocarbazole derivative with anticancer properties.
K252a: An indolocarbazole known for its neuroprotective effects.
Uniqueness
1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde is unique due to its selective inhibition of the Pim kinase family, which distinguishes it from other similar compounds that may target a broader range of kinases . This selectivity makes it a valuable tool in cancer research and drug development .
Propiedades
Fórmula molecular |
C15H10N2O |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
1,10-dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-8-9-7-16-14-10(9)5-6-12-11-3-1-2-4-13(11)17-15(12)14/h1-8,16-17H |
Clave InChI |
VWNCOFUKBTYAON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C(=CN4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13447210.png)
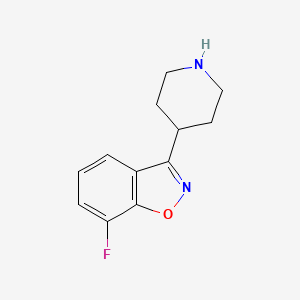

![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)

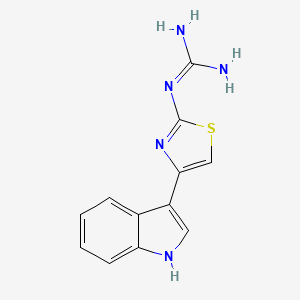
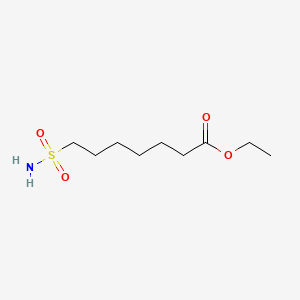
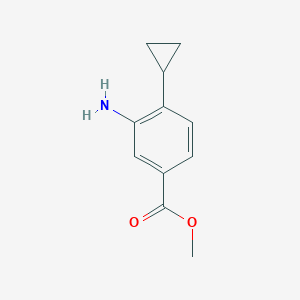
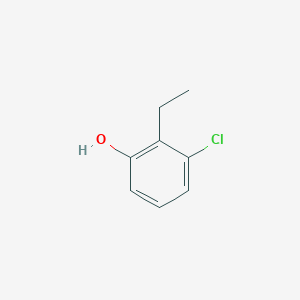
![3-[(Tetrahydro-2H-pyran-2-yl)oxy]-19-Norpregna-1,3,5(10)-trien-20-yn-17-ol](/img/structure/B13447260.png)
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
